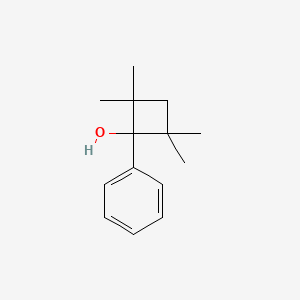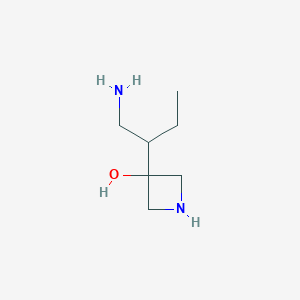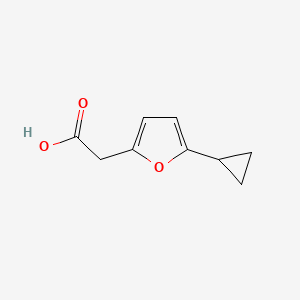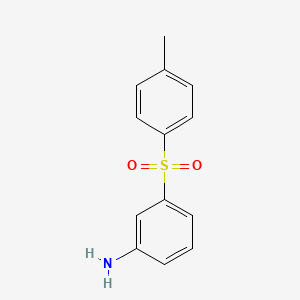![molecular formula C7H9N3O2 B13210606 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B13210606.png)
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in medicinal chemistry. This compound features a fused pyrazole and piperazine ring system, making it a versatile scaffold for the development of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid typically involves the use of NH-pyrazole carbonic acids as key intermediatesThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization .
Industrial Production Methods
For industrial-scale production, the synthesis is optimized to be cost-efficient and scalable. This involves the use of readily available starting materials and reagents, as well as the implementation of continuous flow chemistry techniques to enhance yield and purity. The process is designed to minimize waste and reduce the environmental impact, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen atoms in the pyrazole and piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazolo[1,5-a]pyrazine derivatives .
Scientific Research Applications
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid has numerous applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is a key scaffold in the development of pharmaceuticals, particularly in the design of antiviral and anticancer agents.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In the case of antiviral agents, it may interfere with viral replication by targeting viral enzymes or proteins .
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid
- 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
- 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-4-carboxylic acid
Uniqueness
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid is unique due to its specific substitution pattern and the ability to introduce various functional groups at different positions on the pyrazole and piperazine rings. This versatility makes it a valuable scaffold for the development of a wide range of bioactive molecules .
Properties
Molecular Formula |
C7H9N3O2 |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)5-3-9-10-2-1-8-4-6(5)10/h3,8H,1-2,4H2,(H,11,12) |
InChI Key |
KWUYRSAIQHNCJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)O)CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate 6,6-dioxide](/img/structure/B13210536.png)
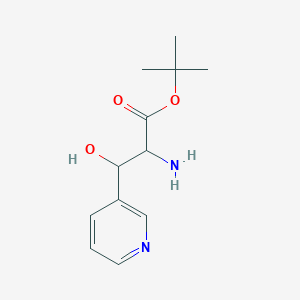
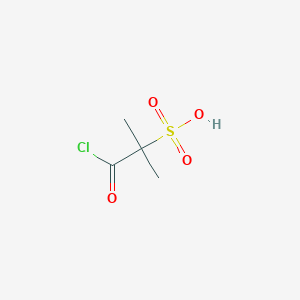
![Methyl 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}acetate](/img/structure/B13210552.png)
![1-(3-Bromophenyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13210561.png)
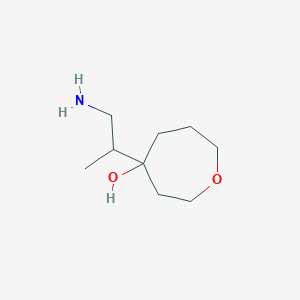

![tert-Butyl N-[3-(3-aminophenyl)cyclohexyl]carbamate](/img/structure/B13210572.png)
![5-[(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one](/img/structure/B13210574.png)
amine](/img/structure/B13210575.png)
